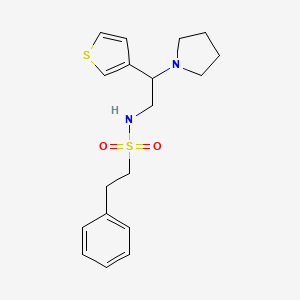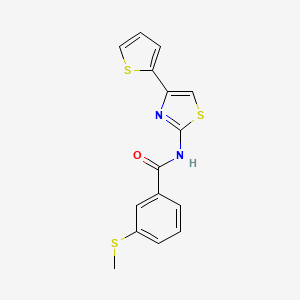
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTE, and it belongs to the class of sulfonamide compounds.
作用机制
The mechanism of action of PTE is not fully understood, but it is believed to involve the modulation of various molecular targets in the body. PTE has been shown to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to bind to various receptors in the body, including GABA receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
PTE has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as COX-2. PTE has also been shown to have anticonvulsant effects by modulating the activity of GABA receptors. Additionally, PTE has been shown to induce apoptosis in cancer cells, which could potentially make it a useful anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using PTE in lab experiments is its versatility. PTE has been shown to exhibit a range of biological activities, which makes it useful for studying various diseases and conditions. However, one limitation of using PTE in lab experiments is its potential toxicity. PTE has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.
未来方向
There are several future directions for research on PTE. One area of interest is the potential use of PTE as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of PTE-based anticancer therapies. Additionally, further research is needed to fully understand the mechanism of action of PTE and its potential side effects.
合成方法
The synthesis of PTE involves a multi-step process that includes the reaction of 2-bromoacetophenone with pyrrolidine, followed by the reaction of the resulting product with 3-thiophenemethanol. The final step involves the reaction of the resulting compound with sulfonamide, which leads to the formation of PTE.
科学研究应用
PTE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anticancer, and anti-inflammatory properties. PTE has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-24(22,13-9-16-6-2-1-3-7-16)19-14-18(17-8-12-23-15-17)20-10-4-5-11-20/h1-3,6-8,12,15,18-19H,4-5,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQEFQTCIHIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2624195.png)

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)





![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)
